molecular formula C15H8FNO2S B14340705 2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione CAS No. 97677-64-0

2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione

Katalognummer: B14340705
CAS-Nummer: 97677-64-0
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: UWOVCFQLPIDCPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione is a spiro compound characterized by a unique structure that incorporates both fluorene and thiazolidine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione typically involves the formation of the spiro linkage between the fluorene and thiazolidine rings. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage by reacting a fluorene derivative with a thiazolidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as chlorobenzene or o-dichlorobenzene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione is unique due to its specific combination of fluorene and thiazolidine moieties, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a scaffold in medicinal chemistry.

Eigenschaften

CAS-Nummer

97677-64-0

Molekularformel

C15H8FNO2S

Molekulargewicht

285.29 g/mol

IUPAC-Name

2'-fluorospiro[1,3-thiazolidine-5,9'-fluorene]-2,4-dione

InChI

InChI=1S/C15H8FNO2S/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(18)17-14(19)20-15/h1-7H,(H,17,18,19)

InChI-Schlüssel

UWOVCFQLPIDCPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)S4)C=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.